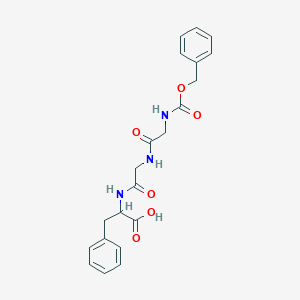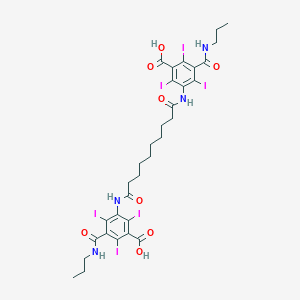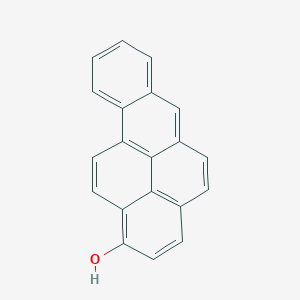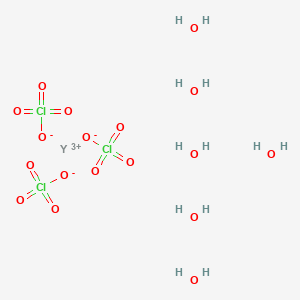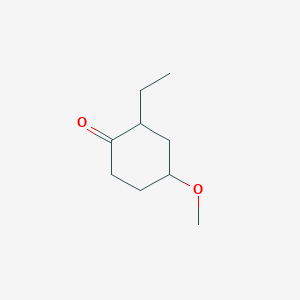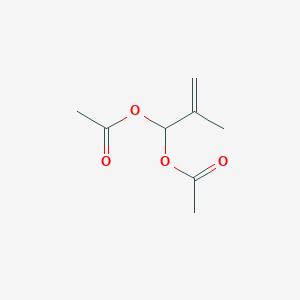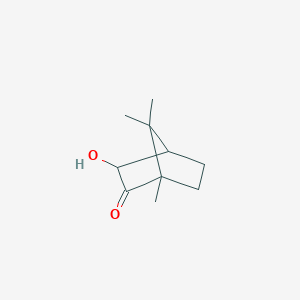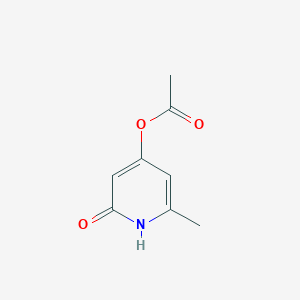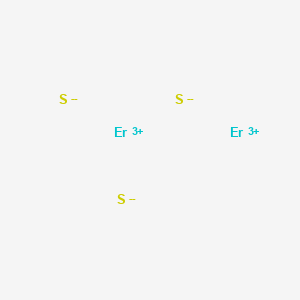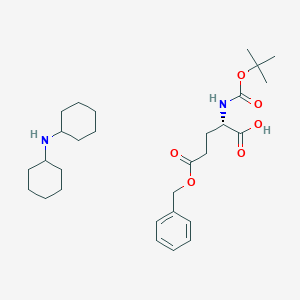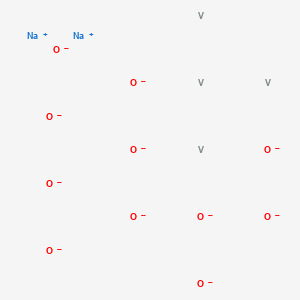
Sodium tetravanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetravanadate is a chemical compound with the molecular formula Na4V10O28. It is a vanadium-containing compound that has been widely used in scientific research due to its unique properties. This compound is highly soluble in water and has been used as a reagent in various biochemical and physiological studies.
Wirkmechanismus
Sodium tetravanadate has been shown to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins. Inhibition of PTPs leads to an increase in the phosphorylation of tyrosine residues in proteins, which can activate various signaling pathways. This compound has also been shown to activate protein kinase C (PKC) and increase intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to activate insulin signaling pathways and improve insulin sensitivity. It has also been shown to inhibit cell proliferation and induce cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium tetravanadate has several advantages for lab experiments. It is highly soluble in water, which makes it easy to prepare solutions of known concentrations. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is a potent inhibitor of PTPs, which can interfere with the normal functioning of cells. Additionally, this compound can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on sodium tetravanadate. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the investigation of the anti-cancer properties of this compound. Additionally, there is a need for more research on the mechanism of action of this compound and its effects on various signaling pathways.
Conclusion:
This compound is a vanadium-containing compound that has been extensively used in scientific research. It has been used as a reagent in various biochemical and physiological studies. It has been shown to inhibit PTPs, activate PKC, and have various biochemical and physiological effects. This compound has advantages for lab experiments, but also has limitations. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of PTPs and investigation of its anti-cancer properties.
Synthesemethoden
Sodium tetravanadate can be synthesized using various methods. One of the most common methods is the reaction of vanadium pentoxide with sodium hydroxide. This reaction produces sodium metavanadate, which is then oxidized to form this compound. Another method involves the reaction of vanadium oxide with sodium carbonate and hydrogen peroxide. This method is preferred for industrial-scale production of this compound.
Wissenschaftliche Forschungsanwendungen
Sodium tetravanadate has been extensively used in scientific research due to its unique properties. It has been used as a reagent in various biochemical and physiological studies. It has been used as a model compound for studying the mechanism of action of vanadium-containing compounds. It has also been used as a catalyst in various organic reactions.
Eigenschaften
| 12058-74-1 | |
Molekularformel |
Na2O11V4-20 |
Molekulargewicht |
425.74 g/mol |
IUPAC-Name |
disodium;oxygen(2-);vanadium |
InChI |
InChI=1S/2Na.11O.4V/q2*+1;11*-2;;;; |
InChI-Schlüssel |
MEUWLDYIOXEQMU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


